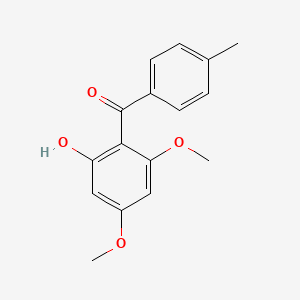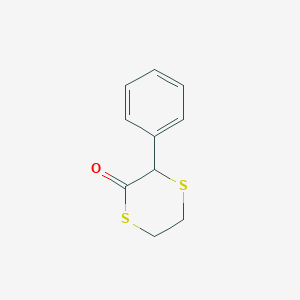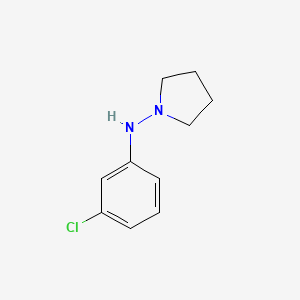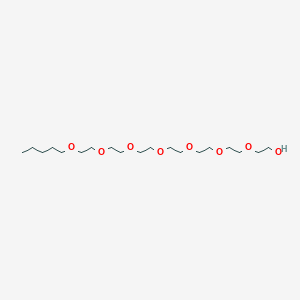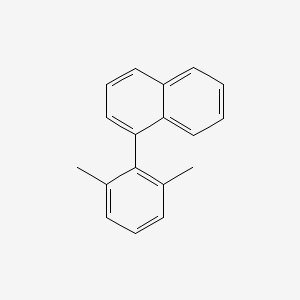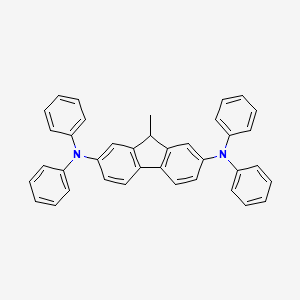
9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine is a complex organic compound with a unique structure that includes a fluorene core substituted with methyl and tetraphenylamine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the fluorene core: Starting with a fluorene derivative, such as 9H-fluorene, the methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of amine groups: The tetraphenylamine groups are introduced through a nucleophilic substitution reaction. This involves reacting the methylated fluorene with aniline derivatives under basic conditions, often using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aniline derivatives in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorene derivatives.
科学的研究の応用
9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
9-Methylfluorene: A simpler derivative with a single methyl group on the fluorene core.
Tetraphenylamine: A compound with four phenyl groups attached to a central nitrogen atom.
9H-Fluorene: The parent compound without any substituents.
Uniqueness
9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine is unique due to its combination of a fluorene core with both methyl and tetraphenylamine groups. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic electronics.
特性
CAS番号 |
143886-07-1 |
|---|---|
分子式 |
C38H30N2 |
分子量 |
514.7 g/mol |
IUPAC名 |
9-methyl-2-N,2-N,7-N,7-N-tetraphenyl-9H-fluorene-2,7-diamine |
InChI |
InChI=1S/C38H30N2/c1-28-37-26-33(39(29-14-6-2-7-15-29)30-16-8-3-9-17-30)22-24-35(37)36-25-23-34(27-38(28)36)40(31-18-10-4-11-19-31)32-20-12-5-13-21-32/h2-28H,1H3 |
InChIキー |
MYFPVTPQSFKZKE-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


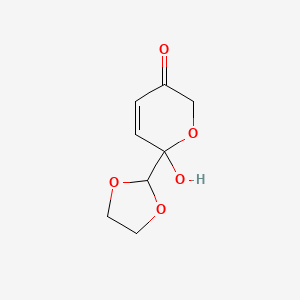
![4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B15163919.png)
![5-Methoxy-4-methyl-2H-[1]benzofuro[2,3-h][1]benzopyran-2-one](/img/structure/B15163928.png)
![Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester](/img/structure/B15163934.png)
![3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione](/img/structure/B15163939.png)
![Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate](/img/structure/B15163946.png)
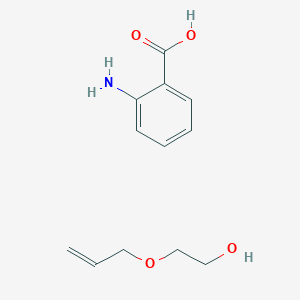
![3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B15163974.png)
![N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B15163980.png)
